molecular formula C11H11BrN2O3 B1294765 (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone CAS No. 941294-20-8

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1294765
M. Wt: 299.12 g/mol
InChI Key: KKLWXHCGADWVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H11BrN2O3. It is used in research and development .


Synthesis Analysis

The synthesis of “(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” involves the reaction of 3-Bromo-5-nitrobenzoic acid with thionyl chloride, followed by treatment with pyrrolidine . The reaction is carried out in dichloromethane at 2 - 20℃ .


Molecular Structure Analysis

The molecular weight of “(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” is 299.12 g/mol. The exact structure can be determined using techniques such as NMR and LC-MS .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Kimbaris and Varvounis (2000) demonstrates the use of related compounds in the synthesis of complex organic structures, specifically pyrrolo[1,2-b]cinnolin-10-one, through reduction processes (Kimbaris & Varvounis, 2000).
    • Belyaeva et al. (2018) reported the synthesis of (4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone, indicating the potential of these compounds in constructing complex quinoline derivatives (Belyaeva et al., 2018).
  • Biological Activities :

    • Sharma et al. (2009) explored the antimicrobial and antiviral activities of substituted benzimidazoles, revealing the potential use of similar compounds in developing new antimicrobial agents (Sharma et al., 2009).
    • Singh, Singh, and Bhanuka (2016) conducted a study on organotin(IV) complexes of semicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, showing promising antibacterial activities and potential drug development applications (Singh, Singh, & Bhanuka, 2016).
  • Pharmacological Applications :

    • Malik and Khan (2014) investigated novel pyrazoline derivatives as anti-inflammatory and antibacterial agents, highlighting the versatility of related compounds in drug discovery (Malik & Khan, 2014).
  • Materials Science :

    • The work by Huang et al. (2021) on the synthesis and crystal structure analysis of compounds related to (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone offers insights into the material properties and potential applications in materials science (Huang et al., 2021).

Safety And Hazards

The safety and hazards associated with “(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the research and development of “(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” are not clear at this time. It is currently used for research purposes , and further studies could reveal more about its potential applications.

properties

IUPAC Name

(3-bromo-5-nitrophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWXHCGADWVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650001
Record name (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone

CAS RN

941294-20-8
Record name (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.